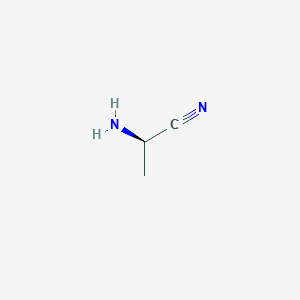

(R)-alpha-aminopropionitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

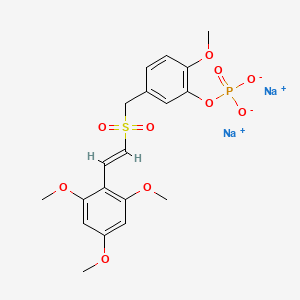

(R)-alpha-aminopropionitrile is an alpha-aminopropionitrile. It is an enantiomer of a (S)-alpha-aminopropionitrile.

Applications De Recherche Scientifique

Effects on Corneal Tissue

(R)-alpha-aminopropionitrile is studied for its effects on corneal tissue, particularly in enhancing long-term compliance and reducing refractive regression after radial keratotomy in rabbits. This application is based on its ability to inhibit cross-linking of collagen, thus enhancing the flexibility of scar tissue (Moorhead et al., 1984).

Radiation Reaction Preventive Agent

Another research area involves the use of (R)-alpha-aminopropionitrile as a radiation reaction preventive agent, particularly in preventing radiation-induced lung fibrosis in rats and mice. The compound significantly prevented an increase in collagen content, suggesting its potential in managing radiation reactions (Percarpio & Fischer, 1976).

Role in Biochemical Reactions

The compound has been identified as a precursor of alanine in cultures of a psychrophilic basidiomycete. This discovery highlights its role in the biochemical processes of certain organisms (Strobel, 1966).

Impact on Vascular Collagen and Blood Pressure

Research also shows that (R)-alpha-aminopropionitrile can prevent the rise in blood pressure induced by certain conditions in rats, along with a reduction in the more highly crosslinked form of vascular collagen. This indicates its potential role in cardiovascular research (Iwatsuki et al., 1977).

Interaction with Lysyl Oxidase

Significant interaction with lysyl oxidase, an enzyme initiating cross-linkage in elastin and collagen, has been noted. This interaction is crucial for understanding its potential therapeutic applications in tissue repair and fibrosis management (Tang et al., 1983).

Potential in Treating Nerve and Spinal Cord Injuries

There is potential for its use in treating injured spinal cord and peripheral nerve by altering the physical characteristics of fibrous scar tissue, thus aiding in axon regeneration (Rankin et al., 1983).

Beta-alanine Production Optimization

(R)-alpha-aminopropionitrile has been used in the optimization of beta-alanine production, an important beta amino acid, showcasing its utility in biotechnological applications (Liang et al., 2008).

Effect on Lung Development

Studies have shown that it can affect lung development in rats, impacting factors like lung volume, weight, and alveolar multiplication, thus highlighting its significance in developmental biology (Das Rm, 1980).

Propriétés

Nom du produit |

(R)-alpha-aminopropionitrile |

|---|---|

Formule moléculaire |

C3H6N2 |

Poids moléculaire |

70.09 g/mol |

Nom IUPAC |

(2R)-2-aminopropanenitrile |

InChI |

InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3/t3-/m1/s1 |

Clé InChI |

UAMZETBJZRERCQ-GSVOUGTGSA-N |

SMILES isomérique |

C[C@H](C#N)N |

SMILES canonique |

CC(C#N)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

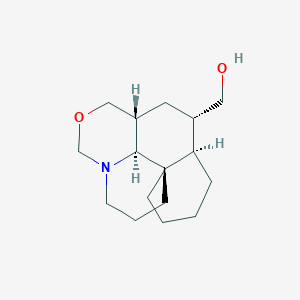

![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)

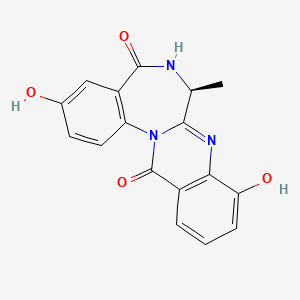

![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)